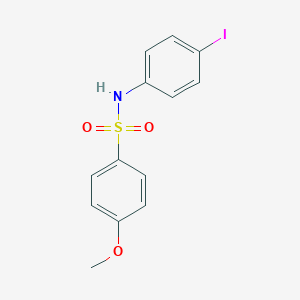

N-(4-iodophenyl)-4-methoxybenzenesulfonamide

Description

N-(4-Iodophenyl)-4-methoxybenzenesulfonamide (IUPAC name: 4-iodo-N-(4-methoxyphenyl)benzenesulfonamide) is a sulfonamide derivative characterized by a 4-methoxy-substituted benzene ring linked to a sulfonamide group, with the nitrogen atom further substituted by a 4-iodophenyl moiety. This compound belongs to a class of molecules studied for their diverse pharmacological and material science applications, particularly due to the electronic and steric effects imparted by the iodine atom .

Properties

IUPAC Name |

N-(4-iodophenyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO3S/c1-18-12-6-8-13(9-7-12)19(16,17)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTRAIIVJPUURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The sulfonylation proceeds via nucleophilic substitution, where the amine group of 4-iodoaniline attacks the electrophilic sulfur atom in the sulfonyl chloride. A base, such as triethylamine (TEA) or pyridine, neutralizes the hydrochloric acid byproduct, driving the reaction to completion:

Standard Protocol

-

Reactants :

-

Procedure :

-

Dissolve 4-iodoaniline (10.0 g, 45.7 mmol) in anhydrous DCM (100 mL).

-

Add TEA (9.5 mL, 68.5 mmol) dropwise at 0°C under nitrogen.

-

Introduce 4-methoxybenzenesulfonyl chloride (10.4 g, 50.3 mmol) dissolved in DCM (50 mL) over 30 minutes.

-

Warm to room temperature and stir for 12 hours.

-

Quench with ice-cold water (200 mL), extract with DCM (3 × 50 mL), and dry over Na₂SO₄.

-

Concentrate under reduced pressure and purify via recrystallization (ethanol/water).

-

Alternative Iodination Strategies

For cases where 4-iodoaniline is unavailable, direct iodination of the pre-formed sulfonamide offers an alternative pathway.

Electrophilic Iodination

Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media introduces iodine to the para position of the aniline ring:

Optimized Conditions

-

Solvent : Glacial acetic acid

-

Catalyst : FeCl₃ (5 mol%)

-

Temperature : 60°C, 6 hours

-

Yield : 60–70%

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety:

Flow Chemistry Protocol

| Parameter | Value |

|---|---|

| Reactor Type | Microfluidic tubular reactor |

| Residence Time | 10 minutes |

| Temperature | 25°C |

| Pressure | 2 bar |

| Throughput | 1 kg/h |

Advantages :

-

Reduced byproduct formation (<5%).

-

Improved heat dissipation compared to batch processes.

Purification and Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) :

-

IR (KBr) :

Challenges and Optimization

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling.

Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve a polar solvent and a base.

Coupling Reactions: Reagents include organoboron compounds and palladium catalysts, with conditions involving a base and a suitable solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the aryl groups.

Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(4-iodophenyl)-4-methoxybenzenesulfonamide is utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo further chemical transformations makes it valuable in organic synthesis. It can be employed in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Biology

The compound has been investigated for its potential biological activities, including antibacterial and antifungal properties. Its sulfonamide group is known to inhibit specific enzymes involved in bacterial biosynthesis pathways, similar to other sulfonamides. This mechanism allows it to interfere with folic acid synthesis in bacteria, making it a candidate for developing new antimicrobial agents.

Case Study: Antibacterial Activity

A study assessed the antibacterial efficacy of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Its structural features may interact with biological targets involved in cancer pathways. Research has shown that compounds with similar structures can inhibit DNA repair mechanisms in cancer cells, particularly those deficient in proteins like BRCA1 and BRCA2 .

Case Study: Cancer Treatment

A notable application involves using this compound as part of a therapeutic regimen for DNA repair-deficient cancers. Preclinical studies demonstrated that it could enhance the efficacy of existing cancer treatments by targeting specific pathways involved in tumor growth and survival .

Industrial Applications

Beyond research and medicine, this compound finds utility in various industrial applications. It can be employed in developing specialty chemicals and materials with unique properties due to its chemical structure. The compound's versatility allows for modifications that tailor its properties for specific industrial needs.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-4-methoxybenzenesulfonamide is not fully understood. it is believed to interact with molecular targets through its sulfonamide group, which can form hydrogen bonds with biological molecules . The iodine atom may also play a role in its biological activity by participating in halogen bonding interactions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

| Compound Name | R1 (Sulfonamide Nitrogen) | R2 (Benzene Ring) | Notable Features |

|---|---|---|---|

| N-(4-Iodophenyl)-4-methoxybenzenesulfonamide | 4-Iodophenyl | 4-Methoxy | Bulky iodine; electron-withdrawing |

| N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide | 4-Acetylphenyl | 4-Methoxy | Acetyl group enhances reactivity |

| N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide | 4-Methoxyphenyl | 4-Methyl | Methyl vs. methoxy electronic effects |

| N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide | 4-Hydroxyphenyl | 4-Methyl | Dual methyl and hydroxyl substitution |

| E7010 (Antitumor agent) | 2-[(4-Hydroxyphenyl)amino]-3-pyridinyl | 4-Methoxy | Pyridine core; antitubulin activity |

| E7070 (Antitumor agent) | 3-Chloro-7-indolyl | 1,4-Benzenedisulfonamide | Disulfonamide; novel antiproliferative |

Key Observations :

- Iodine vs.

- Methoxy vs. Methyl : The 4-methoxy group in the target compound enhances electron density on the benzene ring compared to methyl, influencing solubility and intermolecular interactions .

- Antitumor Agents (E7010/E7070) : These derivatives demonstrate how sulfonamide scaffolds can be modified with heterocyclic or disulfonamide groups to target specific pathways (e.g., tubulin polymerization inhibition in E7010) .

Pharmacological Activity

- Antimicrobial Activity : Sulfonamide derivatives like those in (e.g., 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide) are synthesized for antimicrobial applications. The iodine substituent in the target compound may enhance membrane permeability due to its hydrophobicity .

- Antitumor Activity: E7010 and E7070 () highlight the role of sulfonamides in oncology.

Physicochemical Properties

- Solubility and Stability : The iodine atom’s hydrophobicity may reduce aqueous solubility compared to analogs with polar groups (e.g., hydroxyl in ) .

- Crystallography : Crystal structures of related compounds (e.g., and ) reveal that substituents like methoxy or methyl influence packing efficiency and hydrogen-bonding networks, which could affect the target compound’s crystallinity .

Biological Activity

N-(4-iodophenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a sulfonamide group and a methoxy substituent on the phenyl ring. These structural elements are believed to influence its interactions with various biological targets, making it a subject of interest for research in pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHINOS

- Molecular Weight : 357.21 g/mol

This compound is thought to exert its biological effects through interactions with specific molecular targets, including enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with biological molecules, potentially inhibiting their activity. The presence of iodine and methoxy groups may enhance the compound's binding affinity and specificity for certain targets, contributing to its biological efficacy.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives of benzamides, including this compound, can effectively inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus, E. coli | |

| 3-chloro-N-(4-iodophenyl)benzamide | Antifungal | Candida albicans | |

| N-(4-iodophenyl)-N-carboxyethyl-β-alanine | Antimicrobial | Various Gram-positive bacteria |

Potential Therapeutic Applications

The compound is being explored for various therapeutic applications due to its unique biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. Its mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can activate neuroprotective pathways, particularly through the modulation of the Keap1-Nrf2 signaling pathway. This suggests potential applications in treating neurodegenerative diseases .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Neuroprotective Properties : In a model of oxidative stress-induced neuronal injury, this compound was shown to significantly reduce cell death and promote neurite outgrowth, indicating its potential as a neuroprotective agent .

Q & A

Q. Table 1: Comparative Bioactivity of Sulfonamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.